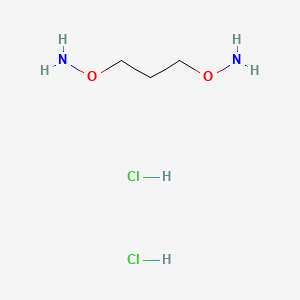

O,O'-1,3-propanediylbishydroxylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O,O’-1,3-Propanediylbishydroxylamine dihydrochloride, also known as O,O’-Diaminopropane-1,3-diol dihydrochloride, is a chemical compound with the empirical formula C3H10N2O2 · 2HCl . It has a molecular weight of 179.05 .

Synthesis Analysis

This compound is used as a reactant in the preparation of various derivatives. For instance, it is used in the synthesis of Oxa-azamacrocycles and adamantylalkoxyurea derivatives .Molecular Structure Analysis

The molecular structure of O,O’-1,3-Propanediylbishydroxylamine dihydrochloride is represented by the formula C3H10N2O2 · 2HCl . The SMILES string representation is NOCCCON.[H]Cl.[H]Cl .Chemical Reactions Analysis

O,O’-1,3-Propanediylbishydroxylamine dihydrochloride is a useful reactant in the preparation of Oxa-azamacrocycles and adamantylalkoxyurea derivatives .Physical And Chemical Properties Analysis

O,O’-1,3-Propanediylbishydroxylamine dihydrochloride appears as crystals . It is advised to be stored in a desiccated state at room temperature .Scientific Research Applications

Interaction with Chromium(III)

The interaction of hydroxylamine derivatives with chromium(III) has been studied for potential applications in biological systems. A specific compound, N,N'-disubstituted hydroxylamine-(diamido) ligand, was synthesized and reacted with chromium(III) to form ionization isomers. This research is significant for understanding chromium(III) chemistry in biological contexts and may have implications for medicinal and environmental studies (Tziouris et al., 2014).

Homogeneous Oxidation Reactions

Research on propanediols, including variants of O,O'-1,3-propanediylbishydroxylamine dihydrochloride, has revealed insights into homogeneous oxidation reactions at low temperatures. These findings have implications for understanding the reactivity of biomass-derived oxygenates and could inform the development of new chemical processes or environmental technologies (Díaz, Sad, & Iglesia, 2010).

Determination of Carbonyl-Containing Compounds

Hydroxylamine hydrochloride derivatives have been used for the determination of diverse carbonyl-containing compounds, found in various mediums such as water, blood, and air. This application is crucial for environmental monitoring and analytical chemistry, providing a versatile method for detecting and analyzing various chemical substances (Cancilla & Que Hee, 1992).

Microbial Production of Chemicals

Studies have explored the use of propanediols in the microbial production of important chemicals like 1,3-propanediol, a key ingredient in manufacturing polyesters and polyurethanes. This research has potential applications in biotechnology and the production of environmentally friendly and economically viable chemicals (Li et al., 2021).

Synthesis of Functionalized Ionic Liquids

Research into the synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids using hydroxylamine derivatives has been conducted. These substances have potential applications in creating new functionalized ionic liquids or ionic liquid-polymer combinations, which can be used in various industrial and scientific applications (Zhu et al., 2007).

Electrochemical Applications

The electroreduction of hydroxylamine derivatives has been studied, with a focus on their behavior and applications in organic synthesis. These findings are significant for developing new methods in electrochemistry and could lead to innovative approaches in chemical synthesis (Cristea et al., 2005).

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

Mechanism of Action

Mode of Action

The exact mode of action of O,O’-1,3-propanediylbishydroxylamine dihydrochloride is currently unknown due to the lack of specific studies . It is known to be a reactant for the preparation of various derivatives .

Biochemical Pathways

It is used as a reactant in the synthesis of dinitrobenzamide-TEMPO derivatives, oxa-azamacrocycles, and adamantylalkoxyurea derivatives .

Result of Action

As a reactant, it contributes to the formation of various derivatives, which may have their own distinct effects .

properties

IUPAC Name |

O-(3-aminooxypropyl)hydroxylamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2.2ClH/c4-6-2-1-3-7-5;;/h1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAAFDSVECBBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CON.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104845-82-1 |

Source

|

| Record name | O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2434794.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2434795.png)

![N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2434797.png)

![6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2434798.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434802.png)

![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)